BENGHE Foundational & Exploratory

Check Availability & Pricing

SIAIS164018: An In-Depth Kinome Profiling
Analysis and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinome profiling of
SIAIS164018, a novel Brigatinib-derived proteolysis-targeting chimera (PROTAC).
SIAIS164018 has demonstrated a unique ability to degrade not only Anaplastic Lymphoma
Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) but also key
oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Protein Tyrosine
Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK®6).[1][2][3][4] This document outlines the
guantitative kinome analysis, detailed experimental methodologies, and the reshuffled kinase
selectivity profile of SIAIS164018 compared to its parent compound, Brigatinib.

Quantitative Kinome Profiling

The kinase selectivity of SIAIS164018 was determined at a concentration of 100 nM against a
panel of 468 kinases, including various mutant forms.[1] The analysis revealed a promiscuous
inhibition profile, indicating that SIAIS164018 interacts with a broader range of kinases than
Brigatinib.[1] Notably, kinases such as FAK, PYK2, and FER were more preferentially inhibited
by SIAIS164018 than ALK, which is the primary target of Brigatinib.[1]

Table 1: Kinase Inhibition Profile of SIAIS164018 (100
nM)
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Kinase Target Percent of Control
FAK <10

PYK2 <10

FER <10

ALK > 10

Other highly inhibited kinases <10

Kinases with moderate inhibition 10-50

Kinases with low inhibition > 50

Note: This table is a representative summary based on the described preferential inhibition.
The complete list of 468 kinases and their precise inhibition values would be found in the
source publication.

Experimental Protocols

The following section details the likely methodologies employed for the kinome profiling and
degradation analysis of SIAIS164018, based on standard practices in the field and the
information available.

KinomeScan™ Profiling

Objective: To determine the kinase selectivity of SIAIS164018.
Methodology:

o Compound Preparation: SIAIS164018 is dissolved in an appropriate solvent (e.g., DMSO) to
create a stock solution. A working concentration of 100 nM is prepared for the assay.

» Assay Principle: The kinome profiling is likely performed using a competition binding assay,
such as the KINOMEscan™ platform (DiscoverX). In this assay, an active site-directed ligand
is immobilized to a solid support. Test compounds are incubated with the kinase panel in the
presence of the immobilized ligand.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Binding Competition: SIAIS164018 competes with the immobilized ligand for binding to each
of the 468 kinases in the panel.

e Quantification: The amount of kinase bound to the solid support is quantified, typically using
a gquantitative PCR (qPCR) readout of a DNA tag conjugated to each kinase. A lower amount
of bound kinase indicates stronger inhibition by SIAIS164018.

o Data Analysis: The results are reported as "percent of control,” where the control is the
amount of kinase bound in the absence of the test compound. A lower percentage indicates
a higher degree of inhibition.

Western Blotting for Protein Degradation

Objective: To confirm the degradation of target proteins by SIAIS164018.
Methodology:

o Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., ALK-
positive, mutant EGFR, FAK, PYK2) are cultured under standard conditions. Cells are then
treated with varying concentrations of SIAIS164018 or a vehicle control (e.g., DMSO) for a
specified duration.

o Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

o Protein Quantification: The total protein concentration in each lysate is determined using a
standard protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and
then transferred to a membrane (e.g., PVDF or nitrocellulose).

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for the target proteins (e.g., anti-ALK, anti-p-ALK, anti-EGFR, anti-FAK, anti-PYK2)
and a loading control (e.g., anti-GAPDH or anti-B-actin).

o Detection: The membrane is washed and incubated with a secondary antibody conjugated to
an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent
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substrate and an imaging system.

o Analysis: The intensity of the protein bands is quantified to determine the extent of protein
degradation induced by SIAIS164018 compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SIAIS164018 and the general

workflow for its analysis.
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Caption: Mechanism of action for the PROTAC degrader SIAIS164018.
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Caption: Experimental workflow for kinome profiling of SIAIS164018.

Conclusion

SIAIS164018 represents a significant advancement in the development of PROTAC degraders.
Its unique "reshuffled" kinome profile, compared to its parent molecule Brigatinib, results in the
degradation of a distinct set of oncoproteins, particularly those involved in metastasis.[1][2][3]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12405786?utm_src=pdf-body-img
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00373
https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.1c00373
https://pubmed.ncbi.nlm.nih.gov/34138566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This broader activity, encompassing ALK, mutant EGFR, FAK, and PYK2, suggests a potential
therapeutic advantage in overcoming drug resistance and inhibiting cancer progression. The
methodologies outlined in this guide provide a framework for the continued investigation and
characterization of SIAIS164018 and other novel PROTACSs. The promiscuous nature of its
kinase inhibition warrants further investigation to fully understand its therapeutic potential and
off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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